molecular formula C25H42N2O2S B15018259 2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine

2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine

Cat. No.: B15018259
M. Wt: 434.7 g/mol
InChI Key: LCDSNUKHZHWNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of a hexadecylsulfanyl group and a nitrophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE typically involves the reaction of hexadecylsulfanyl ethylamine with 3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imine bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the imine bond under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

(Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[2-(HEXADECYLSULFANYL)ETHYL][(4-NITROPHENYL)METHYLIDENE]AMINE
  • (Z)-[2-(HEXADECYLSULFANYL)ETHYL][(2-NITROPHENYL)METHYLIDENE]AMINE

Uniqueness

(Z)-[2-(HEXADECYLSULFANYL)ETHYL][(3-NITROPHENYL)METHYLIDENE]AMINE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C25H42N2O2S

Molecular Weight

434.7 g/mol

IUPAC Name

N-(2-hexadecylsulfanylethyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C25H42N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-30-21-19-26-23-24-17-16-18-25(22-24)27(28)29/h16-18,22-23H,2-15,19-21H2,1H3

InChI Key

LCDSNUKHZHWNBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.